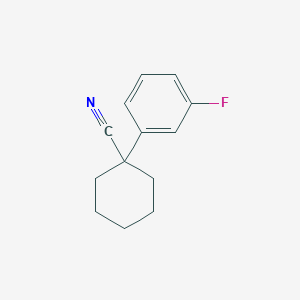

1-(3-Fluorophenyl)cyclohexanecarbonitrile

Description

BenchChem offers high-quality 1-(3-Fluorophenyl)cyclohexanecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Fluorophenyl)cyclohexanecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluorophenyl)cyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN/c14-12-6-4-5-11(9-12)13(10-15)7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFSKBVHBCPJEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352932 | |

| Record name | 1-(3-FLUOROPHENYL)CYCLOHEXANECARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214262-91-6 | |

| Record name | 1-(3-Fluorophenyl)cyclohexanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214262-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-FLUOROPHENYL)CYCLOHEXANECARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure Elucidation of 1-(3-Fluorophenyl)cyclohexanecarbonitrile

This guide provides a comprehensive overview of the analytical methodologies and strategic considerations for the definitive structure elucidation of 1-(3-Fluorophenyl)cyclohexanecarbonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the core spectroscopic techniques, outlining not just the 'how' but the critical 'why' behind each experimental choice. Our approach is grounded in the principles of scientific integrity, ensuring that the described workflow constitutes a self-validating system for unambiguous structure confirmation.

Introduction: The Significance of 1-(3-Fluorophenyl)cyclohexanecarbonitrile

1-(3-Fluorophenyl)cyclohexanecarbonitrile is a molecule of interest in medicinal chemistry and drug discovery, often serving as a key intermediate in the synthesis of pharmacologically active compounds. Its structure, comprising a fluorinated aromatic ring, a cyclohexane moiety, and a nitrile group, presents a unique set of analytical challenges and opportunities. Accurate structural confirmation is paramount, as even minor isomeric impurities can significantly impact biological activity and safety profiles. This guide will walk through a multi-technique approach to ensure the highest confidence in its structural assignment.

The Integrated Analytical Workflow: A Strategy for Unambiguous Elucidation

The elucidation of a novel or synthesized small molecule's structure is rarely accomplished with a single technique. Instead, a synergistic application of multiple analytical methods is employed to build a comprehensive and self-validating picture of the molecule's connectivity and stereochemistry.[1] Mass spectrometry provides the molecular formula, infrared spectroscopy identifies key functional groups, and nuclear magnetic resonance spectroscopy maps the precise arrangement of atoms.

Caption: Integrated workflow for the structure elucidation of 1-(3-Fluorophenyl)cyclohexanecarbonitrile.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry is a cornerstone technique for determining the elemental composition of a molecule.[2] For 1-(3-Fluorophenyl)cyclohexanecarbonitrile, high-resolution mass spectrometry (HRMS) is the method of choice to obtain an accurate mass measurement, which in turn provides the molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small quantity (typically <1 mg) of the purified compound in a suitable solvent such as acetonitrile or methanol. The concentration should be in the low µg/mL range.

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is employed to achieve high mass accuracy (typically <5 ppm).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Determine the exact mass of the [M+H]⁺ ion. Use the measured mass to calculate the elemental composition using a formula calculator, constraining the elements to C, H, F, and N.

Expected Results and Interpretation:

The molecular formula of 1-(3-Fluorophenyl)cyclohexanecarbonitrile is C₁₃H₁₄FN. The expected monoisotopic mass of the neutral molecule is approximately 219.1165 Da. The HRMS experiment should yield an [M+H]⁺ ion with a measured m/z value very close to 220.1243.

| Parameter | Expected Value |

| Molecular Formula | C₁₃H₁₄FN |

| Monoisotopic Mass | 219.1165 Da |

| [M+H]⁺ (Calculated) | 220.1243 m/z |

| [M+Na]⁺ (Calculated) | 242.1062 m/z |

Tandem mass spectrometry (MS/MS) can provide further structural insights by inducing fragmentation of the molecular ion.[3] Key expected fragments would arise from the loss of the nitrile group (-CN), cleavage of the cyclohexane ring, and fragmentation of the fluorophenyl moiety.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[1] For 1-(3-Fluorophenyl)cyclohexanecarbonitrile, IR spectroscopy will confirm the presence of the nitrile group and the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Expected Absorption Bands:

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2240 - 2220[4] |

| Aromatic C-H | Stretching | ~3030[5][6] |

| Aromatic C=C | Ring Stretching | 1600 - 1450[5] |

| Aliphatic C-H | Stretching | 2950 - 2850 |

| C-F | Stretching | 1250 - 1000 |

The presence of a sharp, strong absorption band in the 2240-2220 cm⁻¹ region is a definitive indicator of the nitrile functional group.[4][7] The aromatic C-H and C=C stretching vibrations confirm the presence of the phenyl ring.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[8] A suite of 1D and 2D NMR experiments is necessary to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

Caption: A strategic workflow for NMR-based structure elucidation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR: Acquire a standard proton NMR spectrum. This will provide information on the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin splitting), and their relative numbers (integration).

-

¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum to determine the number of unique carbon environments.

-

DEPT-135: This experiment helps differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons will be absent.

-

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically those on adjacent carbons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

Predicted ¹H and ¹³C NMR Data and Interpretation:

-

¹H NMR:

-

Aromatic Region (δ 7.0-7.5 ppm): The 3-fluorophenyl group will exhibit a complex multiplet pattern for the four aromatic protons. The fluorine atom will also introduce additional coupling.

-

Cyclohexane Region (δ 1.5-2.5 ppm): The ten protons of the cyclohexane ring will appear as a series of broad, overlapping multiplets.

-

-

¹³C NMR:

-

Aromatic Region (δ 110-165 ppm): Six signals are expected for the aromatic carbons. The carbon directly bonded to the fluorine will show a large one-bond ¹³C-¹⁹F coupling constant.

-

Nitrile Carbon (δ ~120 ppm): The nitrile carbon signal is typically in this region.

-

Quaternary Carbon (δ ~40-50 ppm): The carbon of the cyclohexane ring bonded to both the phenyl group and the nitrile.

-

Cyclohexane Carbons (δ 20-40 ppm): The remaining five CH₂ carbons of the cyclohexane ring.

-

The combination of COSY, HSQC, and HMBC spectra will allow for the complete assignment of all proton and carbon signals, confirming the connectivity of the fluorophenyl group to the C1 position of the cyclohexanecarbonitrile moiety.

Conclusion: A Self-Validating Approach to Structure Elucidation

The structural elucidation of 1-(3-Fluorophenyl)cyclohexanecarbonitrile is achieved with high confidence through the integrated application of mass spectrometry, infrared spectroscopy, and a comprehensive suite of NMR experiments. Each technique provides a unique and complementary piece of the structural puzzle. HRMS establishes the molecular formula, IR confirms the presence of key functional groups, and the various NMR experiments meticulously map the atomic connectivity. This multi-faceted, self-validating approach ensures the scientific integrity of the structural assignment, a critical foundation for any further research or development involving this compound.

References

- Synthesis and spectral properties of new piperazine derivatives and a structural study. (2018).

-

PubChem. (n.d.). 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. Retrieved from [Link]

-

Wong, F. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. Retrieved from [Link]

-

ResearchGate. (2013). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. Retrieved from [Link]

-

Bernstein, M. P., Sandford, S. A., Allamandola, L. J., Gillette, J. S., & Zare, R. N. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. Retrieved from [Link]

-

Pittcon. (n.d.). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]

-

Supporting Information: An expedient route to tricyanovinylindoles and indolylmaleimides from o-alkynylanilines utilising DMSO as one-carbon synthon. (n.d.). Retrieved from [Link]

-

MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]

-

B. C. Smith. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[9] - Fluorine Notes. (n.d.). Retrieved from [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). EP2616433B1 - Process for preparing a cyclohexanecarbonitrile derivative.

-

Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Murray-Green, M. (2017). Nitriles IR Spectra and alkenes (with stereoisomerism references). YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. Retrieved from [Link]

-

SpectraBase. (n.d.). Cyclohexanecarbonitrile - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). CID 10329266 | C7H11N. Retrieved from [Link]

-

PubChem. (n.d.). 1-Piperidinocyclohexanecarbonitrile. Retrieved from [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pittcon.org [pittcon.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 9. m.youtube.com [m.youtube.com]

A Technical Guide to the Spectroscopic Characterization of 1-(3-Fluorophenyl)cyclohexanecarbonitrile

Introduction

In the landscape of modern drug discovery and materials science, the precise elucidation of molecular structure is a cornerstone of innovation. 1-(3-Fluorophenyl)cyclohexanecarbonitrile, a compound of interest for its potential applications stemming from the unique combination of a fluorinated aromatic ring and a cyclohexyl core, presents a compelling case for detailed spectroscopic analysis. The introduction of a fluorine atom can significantly alter the pharmacokinetic and physicochemical properties of a molecule, making its unambiguous identification and characterization paramount.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-(3-Fluorophenyl)cyclohexanecarbonitrile. Moving beyond a mere presentation of data, this document delves into the causality behind the observed spectral features. By integrating foundational principles with data from analogous structures, we offer a robust framework for researchers, scientists, and drug development professionals to confidently identify and characterize this and related molecules. This guide is structured to provide not only the spectral data but also the underlying scientific rationale, ensuring a deeper understanding and application of these powerful analytical techniques.

Molecular Structure and Key Spectroscopic Features

The structure of 1-(3-Fluorophenyl)cyclohexanecarbonitrile combines a saturated carbocyclic ring with a substituted aromatic moiety. This unique arrangement gives rise to a distinct spectroscopic fingerprint.

Caption: Molecular structure of 1-(3-Fluorophenyl)cyclohexanecarbonitrile.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for the identification of functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal (typically diamond or germanium).

-

Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Data Processing: The resulting spectrum is processed to identify the wavenumbers of the absorption bands.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch[1][2] |

| ~2950-2850 | Strong | Aliphatic C-H stretch (cyclohexyl)[1] |

| ~2240-2220 | Strong, Sharp | C≡N stretch (nitrile)[3] |

| ~1600, ~1475 | Medium-Weak | Aromatic C=C ring stretch[1][2] |

| ~1450 | Medium | CH₂ scissoring (cyclohexyl)[1] |

| ~1250 | Strong | Aryl-F C-F stretch |

| ~900-675 | Strong | Aromatic C-H out-of-plane bend[1] |

Interpretation of the IR Spectrum

The IR spectrum of 1-(3-Fluorophenyl)cyclohexanecarbonitrile is expected to be dominated by several key features. A strong, sharp absorption band in the region of 2240-2220 cm⁻¹ is the most diagnostic peak, unequivocally indicating the presence of the nitrile (C≡N) functional group.[3] The aromatic nature of the compound will be evidenced by C-H stretching vibrations appearing just above 3000 cm⁻¹ and characteristic C=C ring stretching bands around 1600 and 1475 cm⁻¹.[1][2] The cyclohexyl moiety will give rise to strong C-H stretching absorptions in the 2950-2850 cm⁻¹ region.[1] Furthermore, a strong band around 1250 cm⁻¹ is anticipated for the C-F stretching vibration of the fluorophenyl group. The substitution pattern on the aromatic ring can often be inferred from the pattern of strong C-H out-of-plane bending bands in the 900-675 cm⁻¹ region.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for complete structural elucidation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Data Processing: The raw data is Fourier transformed, phased, and baseline corrected to generate the final spectrum.

Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4-7.0 | Multiplet | 4H | Aromatic protons |

| ~2.5-1.5 | Multiplet | 10H | Cyclohexyl protons |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum will clearly show two main regions of interest. The downfield region, between approximately 7.0 and 7.4 ppm, will contain a complex multiplet integrating to four protons, corresponding to the protons on the 3-fluorophenyl ring. The upfield region, between roughly 1.5 and 2.5 ppm, will exhibit a broad, overlapping multiplet integrating to ten protons, which are the methylene protons of the cyclohexyl ring. The complexity of both of these regions is due to spin-spin coupling between adjacent protons and, in the case of the aromatic region, coupling to the fluorine atom.

Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~163 (d, ¹JCF ≈ 245 Hz) | C-F of the aromatic ring |

| ~130-115 | Aromatic carbons |

| ~122 | C≡N (nitrile carbon)[4] |

| ~45 | Quaternary carbon of cyclohexyl ring |

| ~35-25 | Cyclohexyl methylene carbons |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a wealth of information for structural confirmation. The nitrile carbon is expected to resonate around 122 ppm.[4] The aromatic region will display several signals between 115 and 165 ppm. The carbon directly bonded to the fluorine atom will appear as a doublet with a large one-bond coupling constant (¹JCF) of approximately 245 Hz, a characteristic feature of C-F bonds. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom. The quaternary carbon of the cyclohexyl ring, bonded to both the phenyl group and the nitrile, is expected around 45 ppm. The remaining methylene carbons of the cyclohexyl ring will appear in the upfield region, typically between 25 and 35 ppm.

Caption: A typical workflow for the spectroscopic analysis of a novel compound.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with high-energy electrons, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectral Data

| m/z | Interpretation |

| 217 | Molecular ion [M]⁺ |

| 190 | [M - HCN]⁺ |

| 134 | [M - C₆H₁₀]⁺ |

| 95 | [C₆H₄F]⁺ |

Interpretation of the Mass Spectrum

The mass spectrum is expected to show a molecular ion peak at an m/z of 217, corresponding to the molecular weight of 1-(3-Fluorophenyl)cyclohexanecarbonitrile. Common fragmentation pathways would likely include the loss of a molecule of hydrogen cyanide (HCN) to give a peak at m/z 190, and the cleavage of the bond between the cyclohexyl ring and the aromatic ring, leading to fragments with m/z values corresponding to the fluorophenyl cation (m/z 95) and the cyclohexyl radical. Another potential fragmentation is the loss of the cyclohexyl ring as cyclohexene, resulting in a fragment at m/z 134.

Caption: Predicted major fragmentation pathways in the EI-MS of the title compound.

Conclusion

The comprehensive spectroscopic analysis of 1-(3-Fluorophenyl)cyclohexanecarbonitrile, utilizing IR, ¹H NMR, ¹³C NMR, and mass spectrometry, provides a detailed and unambiguous confirmation of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle, from the identification of functional groups by IR to the detailed mapping of the carbon-hydrogen framework by NMR and the confirmation of molecular weight and fragmentation patterns by mass spectrometry. The principles and predictive data presented in this guide serve as a robust framework for researchers in the field, enabling the confident identification and characterization of this and structurally related molecules, thereby facilitating further research and development.

References

-

Wolckenhauer, S. A., & Rychnovsky, S. D. (2005). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Tetrahedron, 61(13), 3371-3382. [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

NIST. (n.d.). Fluorobenzene. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

1-(3-Fluorophenyl)cyclohexanecarbonitrile CAS number information

An In-depth Technical Guide to 1-(3-Fluorophenyl)cyclohexanecarbonitrile

Executive Summary: This document provides a comprehensive technical overview of 1-(3-Fluorophenyl)cyclohexanecarbonitrile (CAS No. 214262-91-6), a key chemical intermediate in the fields of pharmaceutical research and fine chemical synthesis. This guide details its physicochemical properties, outlines a plausible synthetic pathway with mechanistic insights, and describes standard analytical techniques for its characterization. Furthermore, it explores its potential applications as a structural motif in drug discovery and addresses critical safety and handling protocols based on data from structurally analogous compounds. This paper is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound for laboratory and industrial applications.

Chemical Identity and Significance

1-(3-Fluorophenyl)cyclohexanecarbonitrile is an aromatic nitrile compound characterized by a cyclohexanecarbonitrile core substituted with a 3-fluorophenyl group at the alpha position. Its strategic importance lies in its utility as a versatile building block. The presence of the fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a parent molecule, such as metabolic stability and binding affinity, making it a valuable moiety in medicinal chemistry.[1] The nitrile group is a key functional handle, readily convertible to other important functionalities like amines, carboxylic acids, and amides, thus providing a gateway to a diverse range of more complex molecular architectures.

Key Identifiers:

-

CAS Number: 214262-91-6[2]

-

Synonyms: 1-(3-Fluorophenyl)cyclohexane-1-carbonitrile, Cyclohexanecarbonitrile, 1-(3-fluorophenyl)-[2]

Caption: Chemical structure of 1-(3-Fluorophenyl)cyclohexanecarbonitrile.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its application in synthesis, dictating purification methods, reaction conditions, and storage requirements. The data below has been aggregated from chemical supplier databases.

| Property | Value | Source |

| Molecular Weight | 203.26 g/mol | [3] |

| Exact Mass | 203.111027613 Da | [2] |

| Appearance | Not specified, likely a solid or high-boiling liquid | - |

| Density | 1.09 g/cm³ | [2] |

| Boiling Point | 329°C at 760 mmHg | [2] |

| Flash Point | 142.2°C | [2] |

| Refractive Index | 1.517 - 1.529 | [2][3] |

| XLogP3 | 3.6 | [2] |

| Topological Polar Surface Area | 23.8 Ų | [2] |

Synthesis and Mechanistic Considerations

A logical approach is the reaction of 3-Fluorophenylacetonitrile with 1,5-Dibromopentane under strongly basic conditions.

Proposed Reaction: 3-Fluorophenylacetonitrile + 1,5-Dibromopentane → 1-(3-Fluorophenyl)cyclohexanecarbonitrile

Mechanism:

-

Deprotonation: A strong, non-nucleophilic base, such as Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA), abstracts the acidic α-proton from 3-fluorophenylacetonitrile. This step is crucial as it generates a resonance-stabilized carbanion, which is a potent nucleophile.

-

Nucleophilic Attack (Sₙ2): The generated carbanion attacks one of the electrophilic carbon atoms of 1,5-dibromopentane, displacing a bromide ion in an Sₙ2 reaction. This forms an intermediate, 7-bromo-2-(3-fluorophenyl)heptanenitrile.

-

Intramolecular Cyclization: A second equivalent of the base deprotonates the same α-carbon. The resulting carbanion then undergoes an intramolecular Sₙ2 reaction, attacking the carbon atom bonded to the remaining bromine. This ring-closing step forms the stable cyclohexane ring and yields the final product.

This one-pot synthesis is often favored for its efficiency, though it requires careful control of stoichiometry and reaction conditions to minimize polymerization and other side reactions.[4]

Caption: Proposed synthetic pathway for 1-(3-Fluorophenyl)cyclohexanecarbonitrile.

Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of the synthesized compound is achieved through a combination of spectroscopic methods.[5]

Caption: Standard analytical workflow for structural elucidation.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct regions. The aromatic protons on the 3-fluorophenyl ring would appear in the downfield region (δ ≈ 7.0-7.5 ppm), exhibiting complex splitting patterns due to proton-proton and proton-fluorine coupling. The ten protons of the cyclohexane ring would resonate in the upfield aliphatic region (δ ≈ 1.5-2.5 ppm) as a series of broad, overlapping multiplets.

-

¹³C NMR Spectroscopy: The carbon spectrum would reveal 13 distinct signals. Key signals include the nitrile carbon (C≡N) around δ ≈ 120-125 ppm, the quaternary α-carbon, and multiple signals for the aromatic carbons, with some showing splitting due to coupling with the fluorine atom (C-F coupling). The six aliphatic carbons of the cyclohexane ring would appear in the δ ≈ 20-40 ppm range.

-

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum would be a sharp, strong absorption band around 2230-2250 cm⁻¹ , which is indicative of the C≡N (nitrile) stretching vibration.[6] Other expected absorptions include C-H stretches for the aromatic ring (≈ 3000-3100 cm⁻¹) and the aliphatic ring (≈ 2850-2950 cm⁻¹), and a C-F stretch typically found in the 1000-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would be used to confirm the molecular weight. The molecular ion peak (M⁺) should be observed at an m/z ratio corresponding to the molecular weight of 203.26.[7]

Applications in Research and Drug Development

While direct applications of 1-(3-Fluorophenyl)cyclohexanecarbonitrile are not extensively documented, its structure is highly relevant to medicinal chemistry and drug discovery. It serves as an important intermediate for synthesizing more complex molecules with potential therapeutic value.

-

Scaffold for CNS Agents: The cyclohexylphenyl motif is present in various centrally active compounds. The nitrile group can be reduced to a primary amine, a common pharmacophore in drugs targeting the central nervous system.

-

Precursor for Carboxylic Acids: Hydrolysis of the nitrile group provides the corresponding carboxylic acid, 1-(3-fluorophenyl)cyclohexanecarboxylic acid. This class of compounds has been investigated for various therapeutic targets. For instance, a related analogue, 4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic acid, was developed as a potent PDE4 inhibitor for treating Chronic Obstructive Pulmonary Disease (COPD).[8]

-

Fragment-Based Drug Design: As a relatively small and rigid molecule containing desirable features (a fluorinated aromatic ring, a lipophilic aliphatic ring), it can be used as a starting fragment in fragment-based drug discovery campaigns to build more potent and selective inhibitors for various enzyme targets. Cyclohexane-1,3-dione derivatives, a related structural class, have been investigated as potential anticancer agents.[9]

Safety and Handling

No specific toxicology data for 1-(3-Fluorophenyl)cyclohexanecarbonitrile is available. Therefore, a conservative approach to safety, based on data for structurally similar compounds like other aromatic nitriles and fluorinated compounds, is mandatory.[10]

Emergency Overview: Based on analogous compounds, this substance should be treated as harmful and an irritant.[11]

-

Hazard Codes: Xn (Harmful).[3]

-

Risk Statements: R20/21/22 (Harmful by inhalation, in contact with skin, and if swallowed), R36/37/38 (Irritating to eyes, respiratory system, and skin).[3]

Primary Hazards:

-

Cyanide Release: A significant hazard associated with many nitriles is their potential to be metabolized in the body to release cyanide. Cyanide is a potent cellular poison that inhibits cytochrome oxidase, impairing cellular respiration. Symptoms of cyanide poisoning can include headache, dizziness, weakness, unconsciousness, convulsions, and death.[11]

-

Irritation: The compound is expected to cause irritation to the skin, eyes, and respiratory tract.[11]

-

Toxicity: It is likely to be harmful or toxic if ingested, inhaled, or absorbed through the skin.[10]

Handling and Personal Protective Equipment (PPE):

-

Ventilation: All work should be conducted in a well-ventilated chemical fume hood to minimize inhalation of vapors or potential dust.

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin contact.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A standard laboratory coat should be worn.

-

First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention. An antidote kit for cyanide poisoning should be readily available in facilities where significant quantities of nitriles are handled.[11]

Experimental Protocol: Synthesis

The following is a representative, step-by-step protocol for the synthesis of 1-(3-Fluorophenyl)cyclohexanecarbonitrile based on the proposed pathway.

Materials:

-

3-Fluorophenylacetonitrile

-

1,5-Dibromopentane

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with sodium hydride (2.2 equivalents). The mineral oil is removed by washing with anhydrous hexanes under a nitrogen atmosphere. Anhydrous THF is then added.

-

Carbanion Formation: The flask is cooled to 0°C in an ice bath. 3-Fluorophenylacetonitrile (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the NaH suspension. The mixture is stirred at 0°C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour to ensure complete deprotonation.

-

Alkylation: 1,5-Dibromopentane (1.1 equivalents) is added dropwise to the reaction mixture.

-

Cyclization: The reaction mixture is heated to reflux (approx. 66°C for THF) and maintained for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After cooling to room temperature, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution to neutralize any remaining NaH. The mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with water and then brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Final Purification: The resulting crude oil or solid is purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 1-(3-Fluorophenyl)cyclohexanecarbonitrile.

References

- PubChem. 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. [Link]

- University of Puget Sound. Chapter 13: Spectroscopy. [Link]/13%3A_Mass_Spectrometry_Infrared_Spectroscopy_and_UVVis_Spectroscopy)

- Google Patents.

- Journal of Chemical and Pharmaceutical Research. Multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. [Link]

- ChemComplete. Solving an Unknown Organic Structure using NMR, IR, and MS. [Link]

- Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. [Link]

- PubMed Central. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC. [Link]

- UCLA Chemistry and Biochemistry. WebSpectra - Problems in NMR and IR Spectroscopy. [Link]

- PubMed. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid.... [Link]

- Google Patents.

Sources

- 1. cas 124276-55-7|| where to buy 1-(3-Fluorophenyl)cyclopropanecarbonitrile [english.chemenu.com]

- 2. echemi.com [echemi.com]

- 3. 1-(3-FLUOROPHENYL)CYCLOHEXANECARBONITRILE [chemicalbook.com]

- 4. EP1170282A1 - Process for the preparation of hexane 1,3,6-tricarbonitrile - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

- 7. vanderbilt.edu [vanderbilt.edu]

- 8. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dept.harpercollege.edu [dept.harpercollege.edu]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to the Solubility and Stability Profiling of 1-(3-Fluorophenyl)cyclohexanecarbonitrile

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a promising candidate to a viable therapeutic agent. This guide provides a comprehensive technical overview of the methodologies required to characterize the solubility and stability of 1-(3-Fluorophenyl)cyclohexanecarbonitrile. As a molecule of interest within contemporary research programs, establishing a robust physicochemical profile is a critical, non-negotiable step.

This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid, templated approach in favor of a logical, causality-driven narrative that explains not just how to conduct these studies, but why specific experimental choices are made. The protocols described herein are designed as self-validating systems, ensuring data integrity and scientific rigor.

Part 1: Solubility Characterization

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For orally administered drugs, insufficient solubility can lead to poor absorption and, consequently, suboptimal therapeutic efficacy. Therefore, a multi-faceted approach to solubility assessment is warranted, encompassing both kinetic and thermodynamic measurements.

Kinetic Solubility Assessment

Kinetic solubility provides an early indication of a compound's dissolution behavior under non-equilibrium conditions, mimicking the initial dissolution of a compound upon administration.[1] It is a high-throughput method ideal for early-stage discovery.[2]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(3-Fluorophenyl)cyclohexanecarbonitrile in dimethyl sulfoxide (DMSO). DMSO is a common solvent for such assays due to its ability to dissolve a wide range of organic compounds.[3]

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a concentration gradient.

-

Assay Plate Preparation: Dispense the DMSO solutions into a 96-well microplate.

-

Aqueous Buffer Addition: Add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 2 hours).[4]

-

Measurement: Measure the turbidity of each well using a laser-based microplate nephelometer.[1] The point at which precipitation is observed indicates the kinetic solubility limit.

Thermodynamic Solubility Assessment

Thermodynamic, or equilibrium, solubility represents the true solubility of a compound when the solid phase is in equilibrium with the solution. This is a more time- and resource-intensive measurement but provides the most accurate and fundamental solubility value.[2]

-

Sample Preparation: Add an excess amount of solid 1-(3-Fluorophenyl)cyclohexanecarbonitrile to vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate different physiological environments). The presence of excess solid is crucial to ensure that equilibrium is reached.[5]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[6]

-

Sample Separation: Separate the undissolved solid from the solution via centrifugation or filtration. This step must be performed carefully to avoid disturbing the equilibrium.[5]

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

Data Presentation: Solubility Profile

| Parameter | Methodology | Conditions | Endpoint |

| Kinetic Solubility | Nephelometry | pH 7.4, 25°C, 2h incubation | Concentration at precipitation |

| Thermodynamic Solubility | Shake-Flask | pH 1.2, 4.5, 6.8, 7.4; 25°C, 48h equilibration | Saturated concentration (µg/mL) |

Part 2: Stability Profiling and Forced Degradation Studies

Stability testing is mandated by regulatory bodies to determine the re-test period for a drug substance or the shelf-life for a drug product.[8] Forced degradation studies, or stress testing, are a critical component of this process, designed to identify likely degradation products, establish degradation pathways, and validate the stability-indicating nature of analytical methods.[9]

Rationale for Forced Degradation

The goal of forced degradation is to induce degradation of the drug substance to a target level of 5-20%.[10] This range is sufficient to detect and identify degradation products without leading to secondary degradation, which may not be relevant to the actual stability of the compound.[9] The conditions used are more severe than those in accelerated stability testing.[11]

Experimental Workflow for Forced Degradation

Caption: Workflow for forced degradation studies.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceuticals.[12] Studying the compound's stability across a range of pH values is therefore essential.

-

Sample Preparation: Prepare a 1 mg/mL solution of 1-(3-Fluorophenyl)cyclohexanecarbonitrile in a suitable solvent.

-

Stress Conditions:

-

Incubation: Incubate the solutions at an elevated temperature (e.g., 70°C) for a defined period (e.g., 24 hours). If no degradation is observed, more stringent conditions may be applied.[9]

-

Neutralization: At specified time points, withdraw aliquots and neutralize them to halt the degradation process before analysis.

-

Analysis: Analyze the samples using a stability-indicating HPLC method.

Oxidative Stability

Oxidative degradation can be initiated by atmospheric oxygen or by oxidizing agents present as impurities in excipients.[13]

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound.

-

Stress Condition: Add an equal volume of hydrogen peroxide solution (e.g., 3%).[14]

-

Incubation: Keep the solution at room temperature for a defined period (e.g., 24 hours).[14]

-

Analysis: Analyze the samples at various time points using the stability-indicating HPLC method.

Photostability

Photostability testing is crucial to determine if the compound is sensitive to light, which has implications for packaging and storage. The International Council for Harmonisation (ICH) Q1B guideline provides a standardized approach.[15][16]

-

Sample Preparation: Expose the solid drug substance and a solution of the compound to a light source that provides both visible and ultraviolet (UV) light.

-

Exposure: The total illumination should be not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.

-

Control Samples: Protect a set of control samples from light to serve as a baseline.

-

Analysis: Analyze the exposed and control samples for any degradation.

Thermal Stability

Thermal stability studies assess the impact of elevated temperatures on the drug substance.

-

Sample Preparation: Store the solid drug substance in a temperature-controlled oven.

-

Stress Condition: Expose the sample to a high temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

-

Analysis: Analyze the sample for any signs of degradation.

Analytical Method Development: Stability-Indicating HPLC

A stability-indicating analytical method is one that can accurately and precisely measure the active ingredient in the presence of its degradation products, impurities, and excipients.[17] Reversed-phase HPLC with UV detection is the most common technique for this purpose.[18]

-

Column and Mobile Phase Screening: Screen various C18 columns and mobile phase compositions (e.g., acetonitrile/water or methanol/water with different pH modifiers) to achieve optimal separation of the parent compound from its degradation products.

-

Gradient Optimization: Develop a gradient elution program to resolve all peaks in a reasonable run time.

-

Wavelength Selection: Select a UV detection wavelength that provides a good response for both the parent compound and the degradation products.

-

Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Identification of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the structural elucidation of degradation products.[19][20]

Caption: Workflow for degradation product identification.

Conclusion

The comprehensive solubility and stability profiling of 1-(3-Fluorophenyl)cyclohexanecarbonitrile, as outlined in this guide, is a foundational element of its preclinical development. By systematically applying these methodologies, researchers can generate the critical data necessary to understand the compound's behavior, anticipate potential development challenges, and establish a robust control strategy. This, in turn, facilitates informed decision-making and accelerates the journey of a promising molecule toward becoming a safe and effective medicine.

References

- Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040.

- Bergström, C. A. S. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5123-5127.

- BioDuro. (n.d.). ADME Solubility Assay.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.

- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products.

- Jain, D., Basniwal, P. K., & Saini, V. (2009). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 977-984.

- ResearchGate. (n.d.). Hydrolytic Degradation Hydrolytic investigations in acidic and basic... [Image].

- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- Waterman, K. C., & Adami, R. C. (2005). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutical Development and Technology, 10(1), 1-32.

- Impact Analytical. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Quality Guidelines. Retrieved from [Link]

- Indian Journal of Pharmaceutical Education and Research. (2022). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib.

- Stanimirovic, D., Kostic, N., Malenovic, A., & Medenica, M. (2024).

- Patel, J. K., Gohel, M. C., Modi, K., Modi, J., & Patel, J. K. (2015). Significance of Forced Degradation Studies for Drug Substance and Drug Products with Reference to Antihypertensive Agents. Journal of Pharmaceutical Sciences and Research, 7(11), 994-1000.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

- Patel, Y., & Shah, N. (2017). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 1(1), 1-5.

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- MDPI. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules, 29(5), 1083.

- Analytical Methods. (2021). Comparative understanding of peroxide quantitation assays: a case study with peptide drug product degradation. Analytical Methods, 13(36), 4155-4163.

- International Pharmaceutical Quality. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation.

- Royal Society of Chemistry. (n.d.).

- Sravani, G., & Kumar, P. S. (2016). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 78(1), 153-158.

- U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products.

- ResearchGate. (2025).

- European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products.

- LinkedIn. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.

- European Pharmaceutical Review. (n.d.). A practical guide to forced degradation and stability studies for drug substances.

- Journal of Drug Delivery and Therapeutics. (2022). Forced Degradation – A Review. Journal of Drug Delivery and Therapeutics, 12(6), 193-200.

- International Research Journal of Pharmacy and Medical Sciences. (n.d.).

- PubMed. (2024). A comprehensive study on the identification and characterization of major degradation products of synthetic liraglutide using liquid chromatography-high resolution mass spectrometry.

- Synapse. (2025). Oxidative degradation studies: Significance and symbolism.

- BMG LABTECH. (2023).

- International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Stability Indicating RP-HPLC Assay Method Development and Validation for Determination of Deferasirox in Tablet Dosage Form.

- Pharmaceutical Technology. (2016).

- SlideShare. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.

- GOV.UK. (2024). ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products.

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. asianpubs.org [asianpubs.org]

- 4. enamine.net [enamine.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. evotec.com [evotec.com]

- 8. database.ich.org [database.ich.org]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resolvemass.ca [resolvemass.ca]

- 11. pharmtech.com [pharmtech.com]

- 12. researchgate.net [researchgate.net]

- 13. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ICH Official web site : ICH [ich.org]

- 16. database.ich.org [database.ich.org]

- 17. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Exploring the mechanism of action of 1-(3-Fluorophenyl)cyclohexanecarbonitrile

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(3-Fluorophenyl)cyclohexanecarbonitrile

Authored by a Senior Application Scientist

Foreword: A Strategic Approach to Novel Compound Characterization

Part 1: Primary Target Identification and Affinity Assessment

Rationale: The foundational step in characterizing any novel compound is to identify its primary molecular target. Given the structural similarities to PCP, the NMDA receptor is the most probable candidate. Dissociative anesthetics like PCP and ketamine are known to act as non-competitive antagonists, binding to a specific site within the NMDA receptor's ion channel.[1][2] Therefore, our initial objective is to determine if 1-(3-Fluorophenyl)cyclohexanecarbonitrile binds to this site and with what affinity. A radioligand competition binding assay is the gold-standard method for this purpose.[3][4]

Experimental Protocol: Radioligand Competition Binding Assay

This protocol is designed to measure the ability of 1-(3-Fluorophenyl)cyclohexanecarbonitrile to displace a known radiolabeled ligand from the PCP binding site on the NMDA receptor in rat cortical synaptosomes.

Methodology:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat cortical tissue in 20 volumes of ice-cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending it in fresh buffer and repeating the centrifugation step.

-

Resuspend the final pellet in a buffer containing 10% sucrose for cryoprotection and store at -80°C. Determine protein concentration using a BCA assay.[5]

-

-

Binding Assay:

-

On the day of the assay, thaw the membrane preparation and resuspend in the final assay binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Perform the assay in a 96-well plate with a final volume of 250 µL per well.

-

To each well, add:

-

150 µL of the membrane preparation (50-120 µg protein).

-

50 µL of varying concentrations of 1-(3-Fluorophenyl)cyclohexanecarbonitrile (the "competitor").

-

50 µL of a fixed concentration of a suitable radioligand, such as [³H]MK-801, a high-affinity NMDA receptor channel blocker.[2]

-

-

Define "total binding" wells (containing only membranes and radioligand) and "non-specific binding" wells (containing membranes, radioligand, and a saturating concentration of a known unlabeled ligand like PCP or MK-801).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.[5]

-

-

Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration through 0.3% PEI-presoaked GF/C filters using a 96-well cell harvester. This separates the bound from the free radioligand.

-

Wash the filters four times with ice-cold wash buffer.

-

Dry the filters for 30 minutes at 50°C.

-

Add scintillation cocktail to each filter and quantify the radioactivity using a scintillation counter.[5]

-

Data Analysis and Interpretation

The data from the competition assay is used to calculate the inhibitory constant (Ki), which reflects the affinity of 1-(3-Fluorophenyl)cyclohexanecarbonitrile for the NMDA receptor.

-

Calculate Specific Binding: For each concentration of the test compound, subtract the non-specific binding counts from the total binding counts.

-

Generate Competition Curve: Plot the specific binding as a function of the logarithm of the competitor concentration. This should yield a sigmoidal curve.

-

Determine IC50: Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the curve and determine the IC50 value, which is the concentration of the test compound that displaces 50% of the radioligand.

-

Calculate Ki: Convert the IC50 to the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Expected Outcome & Interpretation:

A low Ki value would indicate a high binding affinity of 1-(3-Fluorophenyl)cyclohexanecarbonitrile for the NMDA receptor's PCP site, supporting our primary hypothesis.

| Compound | Hypothetical Ki (nM) |

| PCP | 50 |

| Ketamine | 500 |

| 1-(3-Fluorophenyl)cyclohexanecarbonitrile | 75 |

Table 1: Hypothetical binding affinities (Ki) of 1-(3-Fluorophenyl)cyclohexanecarbonitrile and reference compounds for the NMDA receptor PCP site.

Part 2: Functional Characterization of NMDA Receptor Antagonism

Rationale: Demonstrating binding is crucial, but it does not confirm function. The compound could be a silent binder or have other effects. Therefore, we must experimentally verify that the binding of 1-(3-Fluorophenyl)cyclohexanecarbonitrile to the NMDA receptor results in functional inhibition of the ion channel. Whole-cell patch-clamp electrophysiology is the ideal technique for this, as it allows for the direct measurement of ion flow through the NMDA receptor in real-time.[6][7]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol measures NMDA-evoked currents in cultured neurons or HEK293 cells expressing NMDA receptors, and assesses the inhibitory effect of 1-(3-Fluorophenyl)cyclohexanecarbonitrile.

Methodology:

-

Cell Preparation:

-

Recording Setup:

-

Place a coverslip in a recording chamber on the stage of an inverted microscope, continuously perfused with an extracellular solution.

-

The extracellular solution should be Mg²⁺-free to prevent voltage-dependent block of the NMDA receptor channel.

-

Use borosilicate glass capillaries to pull recording pipettes with a resistance of 3-5 MΩ.

-

The intracellular pipette solution should contain a Cs⁺-based solution to block K⁺ channels and an EGTA buffer to control intracellular Ca²⁺.

-

-

Data Acquisition:

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Clamp the cell's membrane potential at a negative potential (e.g., -60 mV).

-

Apply a solution containing NMDA (e.g., 100 µM) and the co-agonist glycine (e.g., 10 µM) for a short duration to evoke an inward current.[8]

-

After establishing a stable baseline of NMDA-evoked currents, co-apply increasing concentrations of 1-(3-Fluorophenyl)cyclohexanecarbonitrile with the NMDA/glycine solution.

-

Record the peak amplitude of the inward current at each concentration of the test compound.

-

Data Analysis and Interpretation

The electrophysiological data will be used to generate a concentration-response curve and determine the IC50 for the functional inhibition of the NMDA receptor.

-

Normalize Current: For each cell, normalize the current amplitude in the presence of the test compound to the baseline current amplitude (in the absence of the compound).

-

Generate Concentration-Response Curve: Plot the normalized current as a function of the logarithm of the concentration of 1-(3-Fluorophenyl)cyclohexanecarbonitrile.

-

Determine IC50: Fit the data with a sigmoidal dose-response equation to calculate the IC50, the concentration at which the compound inhibits 50% of the NMDA-evoked current.

Expected Outcome & Interpretation:

A finite IC50 value would confirm that 1-(3-Fluorophenyl)cyclohexanecarbonitrile is a functional antagonist of the NMDA receptor. The potency can be compared to known antagonists.

| Compound | Hypothetical IC50 (µM) |

| PCP | 2.5 |

| Ketamine | 10.0 |

| 1-(3-Fluorophenyl)cyclohexanecarbonitrile | 4.0 |

Table 2: Hypothetical functional inhibitory concentrations (IC50) of 1-(3-Fluorophenyl)cyclohexanecarbonitrile and reference compounds on NMDA receptor-mediated currents.

Caption: Experimental workflow for characterizing 1-(3-Fluorophenyl)cyclohexanecarbonitrile.

Part 3: In Vivo Behavioral Phenotyping

Rationale: To establish a comprehensive mechanistic profile, the in vitro and cellular findings must be correlated with in vivo behavioral effects. NMDA receptor antagonists are known to produce a distinct behavioral profile in rodents, including locomotor hyperactivity and disruption of sensorimotor gating.[10][11] Investigating these behaviors will help to validate our in vitro findings and classify the compound's psychoactive properties.

Experimental Protocol: Locomotor Activity

Methodology:

-

Apparatus: Use standard open-field activity chambers equipped with infrared beams to automatically track movement.

-

Procedure:

-

Habituate rats or mice to the activity chambers for 30-60 minutes.

-

Administer 1-(3-Fluorophenyl)cyclohexanecarbonitrile via an appropriate route (e.g., intraperitoneal injection) at various doses. Include a vehicle control group and a positive control group (e.g., PCP or ketamine).

-

Immediately place the animals back into the activity chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes.[12]

-

Experimental Protocol: Prepulse Inhibition (PPI) of Acoustic Startle

Methodology:

-

Apparatus: Use startle response chambers that can deliver a loud acoustic stimulus (the pulse) and a preceding weaker stimulus (the prepulse).

-

Procedure:

-

Administer the test compound, vehicle, or positive control as described above.

-

After a suitable absorption period, place each animal in a startle chamber.

-

Present a series of trials: some with the loud pulse alone, and some where the pulse is preceded by a prepulse.

-

Measure the amplitude of the startle response in both trial types.

-

Calculate PPI as the percentage reduction in the startle response in the prepulse-plus-pulse trials compared to the pulse-alone trials.[11]

-

Expected Outcome & Interpretation:

If 1-(3-Fluorophenyl)cyclohexanecarbonitrile acts as a typical dissociative anesthetic, we would expect to see a dose-dependent increase in locomotor activity and a dose-dependent disruption (reduction) of prepulse inhibition, similar to the effects of PCP and ketamine.[10]

Part 4: Synthesis of Mechanistic Understanding

The culmination of this multi-faceted investigation is the synthesis of all data points into a coherent mechanistic narrative. By demonstrating high-affinity binding to the NMDA receptor's PCP site (Part 1), confirming functional channel blockade (Part 2), and observing the characteristic behavioral phenotype of a dissociative anesthetic in vivo (Part 3), we can confidently conclude that the primary mechanism of action of 1-(3-Fluorophenyl)cyclohexanecarbonitrile is non-competitive antagonism of the NMDA receptor.

This antagonism prevents the influx of Ca²⁺ and Na⁺ ions that normally occurs upon glutamate and glycine binding, thereby reducing excitatory neurotransmission.[13][14] This functional disconnect between different brain regions, such as the thalamus, cortex, and limbic system, is thought to underlie the dissociative state.[15]

Caption: Proposed signaling pathway for 1-(3-Fluorophenyl)cyclohexanecarbonitrile at the NMDA receptor.

References

- Dr.Oracle. (2025, July 21). What is dissociative anesthesia?

- Unknown Author. (2025, March 18). What is the mechanism of action of N-methyl-D-aspartate (NMDA) receptor antagonists?

- University of Virginia School of Medicine. (2022, June 3). Novel NMDA Receptor Antagonists.

- Pharmaguideline. (n.d.). Dissociative anesthetics: Ketamine hydrochloride.

- PubChem. (n.d.). 1-Piperidinocyclohexanecarbonitrile.

- Wikipedia. (n.d.). Ketamine.

- ACS Chemical Neuroscience. (n.d.). Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists.

- PubMed. (2020, March 1). Ketamine a dissociative anesthetic: Neurobiology and biomolecular exploration in depression.

- MDPI. (n.d.). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders.

- Anis, N. A., Berry, S. C., Burton, N. R., & Lodge, D. (n.d.). The dissociative anaesthetics, ketamine and phencyclidine, selectively reduce excitation of central mammalian neurones by N-methyl-aspartate. PMC.

- PubMed. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.

- Wallach, J. (2022, October 3). Dissociatives: NMDA Receptor Antagonists Pharmacology and Structure Activity... YouTube.

- PMC - NIH. (n.d.). The dissociative and analgesic properties of ketamine are independent.

- Unknown Author. (n.d.). multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives.

- PubMed. (n.d.). Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction.

- PMC - PubMed Central. (n.d.). Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists.

- PubMed. (n.d.). Behavioral and Neurochemical Effects of 3-OH-pip-BTCP, an Active Metabolite of BTCP in Rats.

- World Health Organization (WHO). (n.d.). Critical review report 3-Hydroxyphencyclidine.

- ACS Publications. (2014, August 22). Single-Molecule Patch-Clamp FRET Microscopy Studies of NMDA Receptor Ion Channel Dynamics in Living Cells: Revealing the Multiple Conformational States Associated with a Channel at Its Electrical Off State.

- Organic Syntheses Procedure. (n.d.). AZO-bis-1-CYCLOHEXANENITRILE.

- ResearchGate. (2025, August 6). The novel ketamine analog methoxetamine produces dissociative-like behavioral effects in rodents | Request PDF.

- DrugImpairment.com. (n.d.). Pharmacology & Behavioral Effects of Dissociative Anesthetics.

- PMC - PubMed Central. (2022, July 15). Inhibition of NMDA receptors through a membrane-to-channel path.

- PMC - PubMed Central. (n.d.). Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications.

- PubMed. (n.d.). 3-OH-pip-BTCP, a metabolite of the potent DA uptake blocker BTCP, exerts cocaine-like action in rats.

- PubMed Central. (n.d.). Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain.

- ResearchGate. (2018, January 19). Hi, I am struggling With NMDA receptor Electrophysiology studies....?

- PubMed. (n.d.). The novel ketamine analog methoxetamine produces dissociative-like behavioral effects in rodents.

- PubMed. (n.d.). Synthesis of novel 3-pyridinecarbonitriles with amino acid function and their fluorescence properties.

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

- PubChem. (n.d.). 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile.

- Biophysics Reports. (2016, February 14). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.

- Wikipedia. (n.d.). Patch clamp.

- MySkinRecipes. (n.d.). 1-(3-Fluorophenyl)-Cyclohexanamine Hydrochloride.

- NIH. (n.d.). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.

- Gifford Bioscience. (n.d.). Radioligand Binding Assay.

- PubMed. (2015, September 10). Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD).

- BLDpharm. (n.d.). 959582-31-1|1-(3-Chlorophenyl)cyclohexane-1-carbonitrile.

- Creative Bioarray. (n.d.). Radioligand Binding Assay.

Sources

- 1. The dissociative anaesthetics, ketamine and phencyclidine, selectively reduce excitation of central mammalian neurones by N-methyl-aspartate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Patch clamp - Wikipedia [en.wikipedia.org]

- 8. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The novel ketamine analog methoxetamine produces dissociative-like behavioral effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Behavioral and neurochemical effects of 3-OH-pip-BTCP, an active metabolite of BTCP in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. droracle.ai [droracle.ai]

- 14. med.virginia.edu [med.virginia.edu]

- 15. droracle.ai [droracle.ai]

Preliminary Toxicological Assessment of 1-(3-Fluorophenyl)cyclohexanecarbonitrile: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the preliminary toxicological assessment of 1-(3-Fluorophenyl)cyclohexanecarbonitrile, a novel arylcyclohexylamine derivative. As a compound with structural similarities to known dissociative anesthetics such as phencyclidine (PCP) and its analogs, a thorough evaluation of its potential toxicological profile is imperative for researchers, scientists, and drug development professionals. This document outlines a multi-faceted approach, beginning with in silico predictions and physicochemical characterization, followed by detailed protocols for in vitro and in vivo toxicological studies. The assessment strategy is designed to elucidate the primary mechanisms of toxicity, with a particular focus on potential NMDA receptor-mediated neurotoxicity and the metabolic fate of the nitrile moiety, including an evaluation of the risk of cyanide release. By integrating established regulatory guidelines with modern toxicological methodologies, this guide serves as a robust resource for the initial safety evaluation of this and structurally related novel psychoactive substances.

Introduction and Compound Profile

1-(3-Fluorophenyl)cyclohexanecarbonitrile is a synthetic compound belonging to the arylcyclohexylamine class.[1] This class of compounds is well-known for its psychoactive properties, primarily mediated through antagonism of the N-methyl-D-aspartate (NMDA) receptor.[2][3] The parent compound of this class, phencyclidine (PCP), was initially developed as an anesthetic agent but was later withdrawn due to its severe psychotomimetic side effects.[4] In recent years, a plethora of PCP analogs have emerged as novel psychoactive substances (NPS), often with limited to no safety data available.[3]

The subject of this guide, 1-(3-Fluorophenyl)cyclohexanecarbonitrile, features two key structural modifications compared to the core arylcyclohexylamine scaffold: a fluorine atom at the 3-position of the phenyl ring and a nitrile group attached to the cyclohexyl ring. The fluorine substitution is a common strategy in medicinal chemistry to modulate metabolic stability and receptor binding affinity.[4][5] The nitrile group, however, raises a potential toxicological concern due to the possibility of metabolic cleavage to release cyanide, a potent inhibitor of cellular respiration.[6][7][8][9]

Given the limited publicly available toxicological data for this specific molecule, this guide will employ a read-across approach, leveraging data from structurally similar compounds, including 3-fluoro-PCP (3F-PCP) and other arylcyclohexylamines.[10][11] The primary objectives of this preliminary toxicological assessment are to:

-

Predict the primary pharmacological and toxicological targets.

-

Evaluate the potential for neurotoxicity in vitro.

-

Assess the metabolic stability and the potential for cyanide release.

-

Determine the genotoxic potential.

-

Estimate the acute oral toxicity in vivo.

This comprehensive preliminary assessment is crucial for informed decision-making in the research and development of compounds within this chemical class.

Predicted Physicochemical Properties and In Silico Toxicological Predictions

A preliminary understanding of the toxicological profile of 1-(3-Fluorophenyl)cyclohexanecarbonitrile can be gained through an analysis of its physicochemical properties and in silico modeling.

| Property | Predicted Value/Classification | Source |

| Molecular Formula | C13H14FN | [1] |

| Molecular Weight | 217.26 g/mol | PubChem |

| XLogP3 | 3.2 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| In Silico Toxicity Predictions | ||

| Oral Rat LD50 (Prediction) | 200 - 630 mg/kg (Range for PCP analogs) | [12] |

| Genotoxicity (Ames) | Likely Negative | Read-across |

| Carcinogenicity | Uncertain | Read-across |

Note: In silico predictions are for preliminary assessment and must be confirmed by experimental data.

Proposed Mechanism of Toxicity